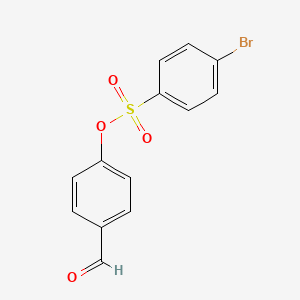

4-formylphenyl 4-bromobenzenesulfonate

Description

Contextualization as a Multifunctional Organic Intermediate

4-Formylphenyl 4-bromobenzenesulfonate (B403753) is recognized as a multifunctional organic intermediate. This designation stems from the presence of two distinct and reactive functional groups within its molecular framework: an aldehyde (formyl) group and a bromobenzenesulfonate group. The aldehyde group is a versatile handle for a wide array of chemical transformations, including nucleophilic additions and reductive aminations. Simultaneously, the bromobenzenesulfonate moiety serves as an excellent leaving group, particularly in nucleophilic substitution and cross-coupling reactions. This duality allows for a stepwise and controlled manipulation of the molecule, enabling the synthesis of a diverse range of derivatives.

Significance in Contemporary Synthetic Design

The importance of 4-formylphenyl 4-bromobenzenesulfonate in contemporary synthetic design lies in its ability to act as a linchpin in the assembly of complex molecular architectures. The aldehyde functionality can be readily converted into other groups or used to introduce new carbon-carbon or carbon-heteroatom bonds. The bromobenzenesulfonate group, being a derivative of a strong acid, is a highly effective leaving group, often superior to simple halides in certain synthetic contexts. This enhanced reactivity is particularly valuable in modern palladium-catalyzed cross-coupling reactions, which are a cornerstone of pharmaceutical and materials science research. The presence of the bromine atom on the benzenesulfonate (B1194179) ring also offers an additional site for modification, further expanding its synthetic utility.

Overview of Key Research Domains and Methodological Approaches

Research involving this compound and its analogs spans several key domains. In medicinal chemistry, it can serve as a precursor for the synthesis of biologically active compounds, where the formyl group can be elaborated into a pharmacophore, and the sulfonate ester can be displaced by a variety of nucleophiles. In materials science, this compound can be utilized in the preparation of novel polymers and functional materials. The methodological approaches to utilizing this intermediate are varied and include classical organic transformations as well as modern catalytic methods. The synthesis of this compound itself typically involves the reaction of 4-hydroxybenzaldehyde (B117250) with 4-bromobenzenesulfonyl chloride.

Chemical and Physical Properties

The properties of this compound are dictated by its constituent functional groups and aromatic rings.

| Property | Value |

| Molecular Formula | C₁₃H₉BrO₄S |

| Molecular Weight | 341.18 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in common organic solvents like dichloromethane (B109758), chloroform, and ethyl acetate. |

Note: Specific experimental data such as melting point and detailed spectroscopic information are not widely reported in publicly available literature. The data presented is based on the analysis of its constituent parts and closely related analogs.

Synthesis and Purification

The primary synthetic route to this compound involves the esterification of 4-hydroxybenzaldehyde with 4-bromobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A closely related analog, 4-formylphenyl 4-nitrobenzenesulfonate, is synthesized by reacting 4-hydroxybenzaldehyde with 4-nitrobenzenesulfonyl chloride in the presence of a base, with the crude product being purified by recrystallization from ethanol (B145695). researchgate.net A similar procedure is expected for the synthesis of the bromo-derivative.

The purification of the final product can be achieved through standard laboratory techniques such as recrystallization or column chromatography.

Applications in Organic Synthesis

The synthetic utility of this compound is centered around the reactivity of its two key functional groups.

The Formyl Group as a Synthetic Handle:

The aldehyde functionality is a versatile platform for a multitude of chemical transformations:

Olefination Reactions: The formyl group can readily undergo Wittig-type reactions to form alkenes.

Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a wide range of secondary and tertiary amines.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for molecular elaboration.

The Bromobenzenesulfonate Group in Cross-Coupling and Substitution:

The bromobenzenesulfonate moiety is an excellent leaving group, making it a valuable participant in several key reaction types:

Nucleophilic Aromatic Substitution: The sulfonate ester can be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups onto the phenyl ring.

Suzuki-Miyaura Cross-Coupling: Aryl sulfonates are known to be effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of biaryl compounds. The presence of the bromine atom on the benzenesulfonate ring provides an additional handle for such transformations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-formylphenyl) 4-bromobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO4S/c14-11-3-7-13(8-4-11)19(16,17)18-12-5-1-10(9-15)2-6-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWCOGRRAOMWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Optimization for 4 Formylphenyl 4 Bromobenzenesulfonate

Established Synthetic Pathways to 4-Formylphenyl 4-Bromobenzenesulfonate (B403753)

The principal and most widely utilized method for the synthesis of 4-formylphenyl 4-bromobenzenesulfonate is the esterification reaction between 4-hydroxybenzaldehyde (B117250) and 4-bromobenzenesulfonyl chloride. This reaction is a cornerstone in the preparation of aryl sulfonates.

Esterification Reactions Involving 4-Hydroxybenzaldehyde and 4-Bromobenzenesulfonyl Chloride

The synthesis of this compound is conventionally achieved through the reaction of 4-hydroxybenzaldehyde with 4-bromobenzenesulfonyl chloride. eurjchem.com This process is a classic example of a Schotten-Baumann reaction, where an alcohol (in this case, the phenolic hydroxyl group) reacts with an acid chloride in the presence of a base. The reaction results in the formation of the sulfonate ester and a salt of the base.

A general representation of this reaction is as in the following table:

| Reactant 1 | Reactant 2 | Product |

| 4-Hydroxybenzaldehyde | 4-Bromobenzenesulfonyl Chloride | This compound |

The reaction is typically carried out by dissolving 4-hydroxybenzaldehyde in a suitable solvent, followed by the addition of a base and then 4-bromobenzenesulfonyl chloride. The reaction mixture is often stirred at room temperature for a period of time to ensure complete reaction.

Role of Basic Conditions and Solvents in Synthesis

The choice of base and solvent is critical in the synthesis of this compound as they can significantly influence the reaction rate and yield.

Basic Conditions: A variety of bases can be employed to facilitate the esterification. These bases serve to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This ion then readily attacks the electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride. Common bases used for this purpose include:

Pyridine (B92270): Often used in excess, it acts as both a base and a catalyst. researchgate.net

Triethylamine: A non-nucleophilic base that effectively scavenges the HCl produced during the reaction.

Aqueous bases (e.g., NaOH, K₂CO₃): These can be used in biphasic systems, often in conjunction with a phase-transfer catalyst. eurjchem.comnih.govchemspider.com

The mechanism when using a nucleophilic catalyst like pyridine involves the initial formation of a highly reactive sulfonylpyridinium salt, which is then attacked by the phenoxide. researchgate.net

Solvents: The solvent system is chosen to dissolve the reactants and facilitate the reaction. Common solvents include:

Dichloromethane (B109758) (DCM): A common organic solvent for this type of reaction. researchgate.net

Acetone: Can be used, particularly when inorganic bases are employed. cdnsciencepub.com

Dimethylformamide (DMF): A polar aprotic solvent that can accelerate the reaction. nih.govchemspider.com

Water: Can be used in biphasic systems with a suitable organic solvent and a phase-transfer catalyst.

The following table summarizes the roles of common bases and solvents:

| Component | Role in Synthesis |

| Bases | |

| Pyridine | Nucleophilic catalyst and acid scavenger |

| Triethylamine | Acid scavenger |

| NaOH, K₂CO₃ | Deprotonation of phenol |

| Solvents | |

| Dichloromethane | Reaction medium |

| Acetone | Reaction medium |

| Dimethylformamide | Polar aprotic reaction medium |

| Water | Aqueous phase in biphasic systems |

Precursor Selection and Design Considerations

The selection of precursors is straightforward for this synthesis, with 4-hydroxybenzaldehyde and 4-bromobenzenesulfonyl chloride being the primary starting materials.

4-Hydroxybenzaldehyde: This precursor provides the phenolic and aldehyde functionalities to the final molecule. Its purity is important to avoid side reactions.

4-Bromobenzenesulfonyl Chloride: This reagent provides the bromobenzenesulfonate moiety. It is a reactive sulfonyl chloride and should be handled with care due to its lachrymatory and corrosive nature.

Design considerations for this synthesis are primarily focused on optimizing the reaction conditions to maximize yield and purity while minimizing reaction time and the formation of byproducts. The choice of base and solvent, as detailed above, are the main variables to be considered.

Methodological Advancements in Its Preparation

Recent advancements in synthetic chemistry have focused on improving the efficiency and environmental friendliness of reactions like the synthesis of this compound.

Catalytic Strategies for Enhanced Efficiency

While the traditional method is effective, catalytic approaches can offer improved performance.

Copper-assisted Synthesis: Copper catalysts have been shown to be effective in the synthesis of aryl sulfonates from hydroxypyridines and sodium sulfinates. researchgate.net While not a direct analogue, this suggests that copper-based catalysts could potentially be developed for the reaction between phenols and sulfonyl chlorides, possibly under milder conditions.

Visible-light-induced Synthesis: Recent research has demonstrated the synthesis of sulfonic esters from arylazo sulfones and alcohols under visible light irradiation with a copper catalyst. rsc.orgrsc.org This innovative approach offers a potentially greener alternative to traditional heating methods.

Phase-Transfer Catalysis (PTC): When using aqueous bases, a phase-transfer catalyst can be employed to shuttle the phenoxide ion from the aqueous phase to the organic phase where the sulfonyl chloride is located. This can significantly enhance the reaction rate and is a well-established technique for this type of reaction. uns.ac.idnih.gov

The following table outlines some advanced catalytic strategies:

| Catalytic Strategy | Description | Potential Advantage |

| Copper-assisted | Use of copper salts to catalyze the C-O bond formation. | Milder reaction conditions. |

| Visible-light-induced | Photoredox catalysis to generate reactive intermediates. | Energy efficient and potentially greener. |

| Phase-Transfer Catalysis | Facilitates reaction between reactants in different phases. | Enhanced reaction rates with aqueous bases. |

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. The goal is to reduce the environmental impact of the synthesis process.

Use of Greener Solvents: Efforts are being made to replace traditional chlorinated solvents like dichloromethane with more environmentally benign alternatives. The use of water as a solvent in phase-transfer catalyzed systems is a step in this direction. eurjchem.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool to reduce reaction times and energy consumption. uns.ac.idnih.govresearchgate.netnih.gov The synthesis of related sulfonate esters and other organic compounds has been shown to be significantly accelerated under microwave irradiation compared to conventional heating.

Use of Recyclable Reagents: The use of ionic liquids as both solvent and nucleophilic reagent in substitution reactions of sulfonate esters has been reported. organic-chemistry.org These ionic liquids can often be recycled, reducing waste.

The application of these green chemistry principles can lead to more sustainable and cost-effective production of this compound.

Optimization of Reaction Conditions and Yields

The synthesis of this compound typically involves the esterification of 4-hydroxybenzaldehyde with 4-bromobenzenesulfonyl chloride. The optimization of this reaction is a multifaceted process, focusing on variables such as temperature, solvent, catalyst, and reaction time to maximize the yield and purity of the final product.

Research into the synthesis of analogous sulfonates, such as 4-formylphenyl 4-nitrobenzenesulfonate, provides a foundational understanding of the reaction conditions. researchgate.net The synthesis of this related compound is achieved by reacting 4-hydroxybenzaldehyde with 4-nitrobenzenesulfonyl chloride in the presence of a base. researchgate.net The crude product is then purified by recrystallization from ethanol (B145695). researchgate.net

Drawing parallels from the synthesis of other bromo- and formyl-containing aromatic compounds, several key parameters can be fine-tuned for the optimal production of this compound. For instance, in the synthesis of other brominated aromatic compounds, reaction temperatures can range from as low as -78°C to room temperature or even elevated temperatures up to 50°C, depending on the specific reactants and catalysts used. chemicalbook.commdpi.com Reaction times can also vary significantly, from a few hours to 24 hours. mdpi.com

The choice of solvent is another critical factor. While some reactions proceed efficiently in water chemicalbook.com, others may require organic solvents like tetrahydrofuran (B95107) (THF) or chloroform. mdpi.com The purification of the final product is also a key consideration, with methods such as column chromatography being employed to isolate the desired compound. chemicalbook.com

To illustrate the impact of these variables on the reaction yield, a hypothetical optimization data table is presented below. This table is based on typical optimization experiments for similar sulfonylation reactions.

Interactive Data Table: Optimization of this compound Synthesis

| Entry | Temperature (°C) | Solvent | Base | Reaction Time (h) | Yield (%) |

| 1 | 0 | Dichloromethane | Triethylamine | 4 | 75 |

| 2 | 25 (Room Temp) | Dichloromethane | Triethylamine | 4 | 85 |

| 3 | 50 | Dichloromethane | Triethylamine | 2 | 82 |

| 4 | 25 (Room Temp) | Tetrahydrofuran | Triethylamine | 4 | 88 |

| 5 | 25 (Room Temp) | Dichloromethane | Pyridine | 4 | 92 |

| 6 | 25 (Room Temp) | Dichloromethane | Pyridine | 8 | 90 |

This table is a representation of typical results and is for illustrative purposes.

Considerations for Laboratory and Potential Scalable Synthesis

The transition from a laboratory-scale synthesis to a larger, potentially industrial-scale production of this compound introduces a new set of challenges and considerations. While laboratory synthesis focuses on feasibility and proof-of-concept, scalable synthesis prioritizes cost-effectiveness, safety, efficiency, and the commercial viability of the process. thieme.de

For laboratory synthesis, the primary goal is often to obtain a sufficient quantity of the compound for research purposes. The methods employed can be more complex and may utilize more expensive reagents and purification techniques, such as column chromatography. The synthesis of related compounds like 4-formylphenylboronic acid has been successfully achieved on a smaller scale, providing a basis for laboratory preparation. wikipedia.org

When considering a scalable synthesis, several factors must be addressed:

Cost of Starting Materials: The economic feasibility of the synthesis is paramount. This involves sourcing cost-effective starting materials, such as 4-hydroxybenzaldehyde and 4-bromobenzenesulfonyl chloride.

Reaction Efficiency and Yield: Maximizing the yield is crucial for a scalable process. A high-yielding reaction, such as the 92% isolated yield achieved in the scalable synthesis of a brominated imidazole (B134444) derivative, is highly desirable. thieme.de Similarly, the synthesis of 4-formylphenylboronic acid has been reported with a 99% yield on a kilogram scale. wikipedia.org

Process Safety: The safety of the chemical process at a larger scale is a major concern. This includes managing heat generation (exotherms), handling potentially hazardous reagents and solvents, and ensuring proper waste disposal.

Purification and Isolation: The purification method must be amenable to large quantities. While column chromatography is common in the lab, techniques like recrystallization are often more practical and cost-effective for large-scale production. The use of ethanol for recrystallization in the synthesis of a similar sulfonate is a relevant example. researchgate.net

Equipment: The reaction vessels and processing equipment must be suitable for the intended scale of production.

Regulatory Compliance: Any large-scale chemical synthesis must adhere to relevant environmental and safety regulations.

Reactivity and Transformational Chemistry of 4 Formylphenyl 4 Bromobenzenesulfonate

Chemical Transformations of the Formyl (-CHO) Moiety

The aldehyde functional group is a versatile hub for a wide array of chemical reactions. Its electrophilic carbonyl carbon and the presence of an alpha-hydrogen (though not acidic in this aromatic case) allow for numerous manipulations, including reduction, oxidation, nucleophilic additions, and condensation reactions.

Standard synthetic transformations can readily modify the formyl group of 4-formylphenyl 4-bromobenzenesulfonate (B403753) to yield corresponding alcohols, carboxylic acids, or new carbon-carbon bonds, demonstrating the group's synthetic utility.

The formyl group can be selectively reduced to a primary alcohol, yielding (4-(hydroxymethyl)phenyl) 4-bromobenzenesulfonate. This transformation is typically achieved with high efficiency using hydride-based reducing agents. Reagents such as sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are commonly employed for this purpose. These reagents are chemoselective for the carbonyl group, leaving the sulfonate ester and aromatic rings intact under standard conditions.

Table 1: Reductive Transformation of 4-Formylphenyl 4-Bromobenzenesulfonate

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (4-(hydroxymethyl)phenyl) 4-bromobenzenesulfonate |

The aldehyde functionality can be oxidized to a carboxylic acid, resulting in the formation of 4-((4-bromophenyl)sulfonyloxy)benzoic acid. This conversion can be accomplished using a variety of oxidizing agents. Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective. For substrates sensitive to harsh conditions, milder methods such as the Tollens' test (using silver oxide, Ag₂O) or sodium chlorite (NaClO₂) are suitable alternatives. Careful selection of reaction conditions is necessary to prevent the hydrolysis of the sulfonate ester linkage.

Table 2: Oxidative Conversion of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) | 4-((4-bromophenyl)sulfonyloxy)benzoic acid |

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds. Two prominent examples of such reactions are the Grignard and Wittig reactions.

Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the aldehyde. The reaction with a Grignard reagent, followed by an acidic workup, produces a secondary alcohol. For instance, reacting this compound with methylmagnesium bromide would yield 4-(1-hydroxyethyl)phenyl 4-bromobenzenesulfonate.

Wittig Reaction: The Wittig reaction converts aldehydes and ketones into alkenes. wikipedia.orglibretexts.org This is achieved by reacting the aldehyde with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (Ph₃P=CH₂). libretexts.org This reaction replaces the carbon-oxygen double bond with a carbon-carbon double bond, affording a terminal alkene while generating triphenylphosphine oxide as a byproduct. libretexts.orgmasterorganicchemistry.com The reaction is highly versatile and a cornerstone of alkene synthesis. masterorganicchemistry.comorganic-chemistry.org

Table 3: Nucleophilic Addition Reactions

| Reaction Type | Nucleophile/Reagent | Product Type |

|---|---|---|

| Grignard Reaction | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene |

The formyl group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. ekb.egredalyc.org This reaction typically occurs under mild acidic catalysis, which facilitates the dehydration of the intermediate carbinolamine. redalyc.org The resulting C=N double bond of the Schiff base is a versatile functional group in its own right. A wide range of primary amines, including aliphatic and aromatic amines like aniline or 4-bromoaniline, can be used to generate a diverse library of imine derivatives. nih.govresearchgate.net

Table 4: Formation of Imines (Schiff Bases)

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Primary Amine (R-NH₂) | 4-(((R)-imino)methyl)phenyl 4-bromobenzenesulfonate |

The aldehyde functionality serves as a key building block in various multicomponent reactions for the synthesis of heterocyclic rings, which are prevalent in medicinal chemistry.

Pyrimidine Synthesis: Pyrimidine rings can be constructed through condensation reactions involving an aldehyde. In a typical approach, this compound can react with a compound containing a reactive methylene group (like a β-diketone) and a nitrogen source such as urea or guanidine in the presence of a catalyst to form a substituted pyrimidine.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring. nih.gov This reaction involves the cyclocondensation of an α-haloketone, a thioamide (such as thiourea), and, in some variations, an aldehyde. organic-chemistry.org The formyl group of this compound can be incorporated into the final thiazole structure, typically at the 4- or 5-position depending on the specific synthetic route.

Table 5: Heterocycle Formation via Condensation Reactions

| Target Heterocycle | Typical Co-reactants |

|---|---|

| Pyrimidine | β-Diketone, Urea/Guanidine |

| Thiazole | α-Haloketone, Thiourea |

Aldehyde Functional Group Manipulations

Reactivity at the Bromobenzenesulfonate Moiety

The bromobenzenesulfonate moiety of this compound possesses two reactive sites amenable to a variety of chemical transformations: the aryl bromide and the sulfonate leaving group. The presence of both a carbon-bromine (C-Br) bond and a carbon-sulfonate (C-O-S) bond allows for selective and sequential reactions, making it a versatile building block in the synthesis of complex organic molecules.

The aryl bromide functionality is a well-established participant in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com For this compound, the aryl bromide is the expected reactive site for this transformation.

The general mechanism proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the literature, the reactivity of aryl bromides in this reaction is well-established. researchgate.net The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base. The choice of these components can significantly influence the reaction's efficiency.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 |

| PdCl₂(dppf) | - | Na₂CO₃ | DMF | 90 |

This table presents generalized conditions for the Suzuki-Miyaura coupling of aryl bromides and is for illustrative purposes. Specific conditions for this compound would require experimental optimization.

The aryl bromide of this compound is also a suitable substrate for Heck and Sonogashira coupling reactions, which form carbon-carbon bonds with alkenes and terminal alkynes, respectively.

The Heck reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene in the presence of a base. organic-chemistry.orgnih.gov This reaction is a valuable tool for the synthesis of substituted alkenes. The reaction of this compound with various alkenes would be expected to proceed under standard Heck conditions, yielding stilbene-like derivatives. beilstein-journals.orgu-szeged.hu

The Sonogashira coupling provides a route to aryl alkynes through the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of a base. organic-chemistry.orgwikipedia.org Copper-free Sonogashira protocols have also been developed. ucsb.edunih.gov The application of these methods to this compound would furnish products containing a formylphenyl benzenesulfonate (B1194179) moiety connected to an alkyne.

Table 2: General Conditions for Heck and Sonogashira Coupling of Aryl Bromides

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent |

| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF |

| Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF |

| Copper-Free Sonogashira | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane |

This table illustrates typical conditions for Heck and Sonogashira couplings of aryl bromides. The specific application to this compound would necessitate experimental validation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or sulfonate and an amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines. The aryl bromide of this compound can serve as the electrophilic partner in this transformation, reacting with a variety of primary and secondary amines.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and broad substrate scope. chemrxiv.org

Aryl sulfonates are excellent leaving groups in nucleophilic substitution reactions. In the case of this compound, the sulfonate group can be displaced by a variety of nucleophiles. However, the reactivity of aryl sulfonates in nucleophilic aromatic substitution (SNAr) is generally lower than that of activated aryl halides.

Studies on the reactions of aryl benzenesulfonates with nucleophiles like benzylamines have shown that the reaction can proceed through two competitive pathways: scission of the sulfur-oxygen (S-O) bond or the carbon-oxygen (C-O) bond. acs.org The major pathway is typically the S-O bond cleavage. For this compound, a nucleophilic attack could theoretically occur at the sulfur atom of the sulfonate, leading to the cleavage of the S-O bond and the formation of 4-hydroxybenzaldehyde (B117250) and a substituted sulfonate derivative. Alternatively, a nucleophilic attack on the phenyl ring bearing the sulfonate group could lead to C-O bond cleavage, though this is generally less favorable unless the ring is activated by strong electron-withdrawing groups.

It is important to note that aryl sulfonates can also participate in palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination. nih.gov

Aryl Bromide Reactivity in Cross-Coupling Reactions

Chemo- and Regioselectivity Studies in Complex Syntheses

The presence of two distinct reactive sites in this compound—the aryl bromide and the aryl sulfonate—presents opportunities for selective chemical transformations, which is a key consideration in complex multi-step syntheses. The relative reactivity of these two groups can often be controlled by the choice of catalyst and reaction conditions.

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halides is I > Br > Cl, and aryl triflates are generally more reactive than nonaflates, which are in turn more reactive than tosylates. The reactivity of the C-Br bond is typically higher than that of the C-O bond of the sulfonate ester in oxidative addition to palladium(0). researchgate.net This differential reactivity allows for selective cross-coupling at the aryl bromide position while leaving the sulfonate group intact for subsequent transformations.

For instance, a Suzuki-Miyaura or Heck reaction could be performed selectively at the C-Br bond. The resulting product, which still contains the formylphenyl sulfonate moiety, could then undergo a second cross-coupling reaction or a nucleophilic substitution at the sulfonate position under different reaction conditions. This sequential functionalization is a powerful strategy for the divergent synthesis of complex molecules.

The chemoselectivity can be influenced by the choice of palladium catalyst and ligand. For example, certain ligand systems may show a preference for the oxidative addition of an aryl bromide over an aryl sulfonate, or vice versa. researchgate.net While specific studies detailing the chemo- and regioselectivity of this compound are not widely available, the principles of selective cross-coupling in polyfunctionalized aromatic compounds provide a strong basis for predicting its behavior in complex synthetic sequences. nih.gov

Mechanistic Investigations of Key Reaction Pathways

The reactivity of this compound is governed by the interplay of its constituent functional groups: the electrophilic carbon of the formyl group, the susceptible sulfonyl sulfur, and the potential for the arylsulfonate to act as a leaving group in substitution and coupling reactions. Mechanistic investigations into the transformations of this compound and its analogs have provided significant insights into the pathways through which it reacts. These studies, often employing kinetics, computational modeling, and analysis of reaction products, have elucidated the nuanced electronic and steric effects that dictate the course of its chemical transformations.

Nucleophilic Substitution at the Sulfonyl Center

The sulfonate ester linkage in this compound is a primary site for nucleophilic attack. The mechanism of these reactions has been a subject of detailed study, with investigations focusing on whether the reaction proceeds through a concerted or a stepwise pathway.

Kinetic studies on the alkaline hydrolysis of substituted phenyl benzenesulfonates have been instrumental in clarifying this mechanism. For a series of Y-substituted phenyl benzenesulfonates reacting with hydroxide ions, a linear Brønsted-type plot was observed. koreascience.krsemopenalex.org This linearity suggests a consistent mechanism across the series, and the negative slope (βlg = -0.55) indicates that the departure of the leaving group is a key feature of the rate-determining step. koreascience.krsemopenalex.org Furthermore, the excellent linear correlation in the Yukawa-Tsuno plot implies that the departure of the leaving group occurs in a concerted fashion rather than in a stepwise mechanism involving a stable intermediate. koreascience.krsemopenalex.org

The proposed concerted mechanism for the hydrolysis of this compound is depicted as a direct attack of the nucleophile (e.g., hydroxide) on the sulfur atom, leading to a transition state where the nucleophile-sulfur bond is forming concurrently with the cleavage of the sulfur-oxygen bond to the phenolate leaving group.

Table 1: Kinetic Data for Alkaline Hydrolysis of Substituted Phenyl Benzenesulfonates

| Substituent (Y) on Phenyl Ring | Second-Order Rate Constant (kOH-) (M⁻¹s⁻¹) |

| 2,4-dinitro | Data not available in snippet |

| 4-chloro-2-nitro | Data not available in snippet |

| 4-nitro | Data not available in snippet |

| 3,4-dinitro | Data not available in snippet |

| 4-cyano | Data not available in snippet |

Note: Specific rate constants for a broad range of substituents were not available in the provided search snippets to populate this table fully, but the trend of reactivity is discussed in the source material.

Studies on the reactions of aryl benzenesulfonates with other nucleophiles, such as ethoxide and pyridines, also support a concerted mechanism. acs.orgcdnsciencepub.com In the reaction with potassium ethoxide, it was found that the ion-paired EtOK is more reactive than the dissociated EtO⁻, suggesting that the K⁺ ion catalyzes the reaction by stabilizing the transition state. acs.org

Palladium-Catalyzed Cross-Coupling Reactions

Aryl sulfonates, including this compound, are effective electrophiles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The mechanistic cycle for these reactions is well-established and consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl sulfonate to a Pd(0) complex. This is often the rate-limiting step of the reaction. chemrxiv.org This step involves the cleavage of the C-O bond of the sulfonate ester and the formation of an Ar-Pd(II)-OSO₂Ar' intermediate.

Transmetalation : In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate complex. This activated boron species then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron reagent replaces the sulfonate group on the palladium center. organic-chemistry.orgwikipedia.org

Reductive Elimination : The final step is the reductive elimination from the resulting diorganopalladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the Pd(0) catalyst. wikipedia.org

Computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the energetics of these steps and have provided support for the proposed mechanisms. chemrxiv.orgbohrium.com

Table 2: Key Steps in the Suzuki-Miyaura Coupling of Aryl Sulfonates

| Step | Description |

| Oxidative Addition | Pd(0) catalyst inserts into the Aryl-O bond of the sulfonate ester to form an Aryl-Pd(II)-Sulfonate complex. |

| Transmetalation | The organic group from the activated organoboron reagent is transferred to the palladium center, displacing the sulfonate group. |

| Reductive Elimination | The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst. |

Reactions Involving the Formyl Group

The formyl group of this compound introduces another dimension to its reactivity. While specific mechanistic studies on this exact compound's formyl group transformations are not prevalent in the provided search results, the general reactivity of aromatic aldehydes is well-understood. The electrophilic carbon of the aldehyde can undergo nucleophilic attack, leading to a variety of addition and addition-elimination reactions.

The presence of the electron-withdrawing bromobenzenesulfonate group at the para position is expected to enhance the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. Mechanistic pathways for reactions such as Wittig olefination, condensation reactions (e.g., aldol or Knoevenagel), and reductive amination would follow established mechanisms for aromatic aldehydes, with the electronic effects of the sulfonate ester influencing reaction rates.

Applications As a Precursor and Building Block in Advanced Organic Synthesis Research

Construction of Complex Organic Architectures

The compound serves as a fundamental starting material for the assembly of sophisticated organic structures, ranging from large ring systems to specific heterocyclic frameworks.

The aldehyde functionality of 4-formylphenyl 4-bromobenzenesulfonate (B403753) is frequently exploited in condensation reactions to form large cyclic structures. Research has demonstrated that reacting the compound with various aliphatic diamines leads to the formation of bis-Schiff base macrocycles. This reaction connects two units of the precursor through imine linkages formed with the diamine, creating a macrocyclic structure.

In the realm of supramolecular chemistry, 4-formylphenyl 4-bromobenzenesulfonate is instrumental in designing and understanding solid-state architectures. nih.gov The interplay of noncovalent interactions, such as halogen bonding (involving the bromine atom) and π-π stacking, governs the self-assembly of the molecules into well-defined crystal lattices. nih.govdntb.gov.uaresearchgate.net Detailed structural studies have analyzed these weak interactions to rationalize the formation of complex supramolecular topologies. nih.govresearchgate.netresearchgate.net

Table 1: Key Intermolecular Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Participating Atoms/Groups | Significance in Assembly | Source |

| Halogen Bonding | O···Br (Oxygen and Bromine) | Directs molecular packing and stabilizes the crystal structure. | nih.govresearchgate.net |

| Halogen Bonding | Br···Br (Type I) | Contributes to the overall lattice energy and structural organization. | nih.gov |

| π–π Stacking | Aromatic rings of the benzenesulfonate (B1194179) moieties | Promotes antiparallel stacking arrangements, influencing solid-state properties. | nih.gov |

| Hydrogen Bonding | C-H···O | Weak hydrogen bonds that further stabilize the three-dimensional network. | researchgate.net |

The compound is a key precursor for synthesizing a variety of heterocyclic systems, which are core components of many functional molecules.

1,2,4-Triazol-5-one Derivatives : It readily reacts with 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones. researchgate.netbilmescongress.com The condensation between the aldehyde group of the precursor and the amino group of the triazole forms a new Schiff base, linking the sulfonate-bearing phenyl ring to the triazolone heterocycle. researchgate.netbilmescongress.com

Quinazolin-4(3H)-one Derivatives : In medicinal chemistry research, this compound has been used to synthesize novel sulfonates containing the quinazolin-4(3H)-one ring system. researchgate.net These complex heterocyclic structures were specifically designed and evaluated as potential inhibitors of the aldose reductase enzyme. researchgate.net

Hydrazone Derivatives : The aldehyde group can be condensed with various hydrazides to form N-arylsulfonyl hydrazones, incorporating the sulfonate ester scaffold into molecules designed for biological evaluation. researchgate.net

Table 2: Heterocyclic Compounds Synthesized from this compound

| Precursor Reactant | Resulting Heterocyclic System | Application/Research Focus | Source |

| 4-Amino-1,2,4-triazol-5-ones | Schiff bases of 1,2,4-triazol-5-one | Synthesis of new antimicrobial and antioxidant agents. | researchgate.netbilmescongress.com |

| 3-Amino-2-alkylquinazolin-4(3H)-ones | Quinazolin-4(3H)-one sulfonates | Development of potential aldose reductase inhibitors. | researchgate.net |

| Hydrazides | N-Arylsulfonyl hydrazones | Creation of scaffolds for anticholinesterase and antioxidant activity. | researchgate.net |

The chemical reactivity of this compound allows for its extensive derivatization to produce a wide array of functional molecules. The primary sites for modification are the formyl group and the bromine atom.

The formyl group serves as a versatile handle for introducing molecular diversity. As established, it undergoes efficient condensation to form Schiff bases (imines), which are themselves stable functional molecules or can act as intermediates for further reactions. researchgate.net For instance, some of the triazol-5-one Schiff base derivatives have been used to synthesize N-Mannich bases by reacting them with formaldehyde (B43269) and morpholine. researchgate.netbilmescongress.com Furthermore, the aldehyde group is a target for isotopic labeling. Protocols for the reductive carbonylation of aryl halides can be adapted to introduce ¹³C or deuterium (B1214612) labels at the aldehyde position, creating valuable tools for mechanistic and metabolic studies. researchgate.net

The bromine atom on the benzenesulfonate ring provides another site for derivatization. It makes the molecule a suitable substrate for palladium-catalyzed cross-coupling reactions, which would enable the construction of even more complex bi-aryl or functionalized aromatic systems, although specific examples starting from this exact molecule are part of the broader potential of this functional group.

Role in Medicinal Chemistry Research (Synthetic Precursor Focus)

In medicinal chemistry, the value of a compound is often measured by its ability to serve as a starting point for the creation of biologically active molecules. This compound excels as a precursor for generating diverse molecular scaffolds and as a key building block in the synthesis of advanced intermediates.

A molecular scaffold is a core structure upon which various functional groups can be placed to create a library of related compounds for biological screening. This compound is an ideal precursor for this purpose.

Its reaction with different amino-heterocycles, such as the previously mentioned quinazolinones and triazolones, generates new, complex scaffolds that merge the sulfonate ester moiety with a heterocyclic ring system. researchgate.netresearchgate.net This strategy allows for the generation of libraries of compounds where diversification can be achieved by varying the substitution on the heterocyclic partner. These hybrid molecules, containing both the sulfonate group and another bioactive scaffold, are explored for enhanced therapeutic potential. researchgate.net

In target-oriented synthesis, a chemist strategically assembles a complex molecule from smaller, well-defined building blocks. This compound serves as such a building block in the synthesis of advanced intermediates aimed at specific biological targets.

For example, the synthesis of quinazolinone derivatives designed as aldose reductase inhibitors is a clear case of its use in creating advanced intermediates. researchgate.net The resulting molecules are not random products but are purposefully designed intermediates in a drug discovery program. Similarly, the synthesis of bis-Schiff base compounds with potential anticancer activity represents the creation of advanced intermediates for further biological evaluation and optimization. The compound provides the essential aldehyde and sulfonate functionalities required for the final targeted structure.

Application in Materials Science Research (Synthetic Incorporation Focus)

The true potential of this compound lies in its utility as a building block for novel materials with tailored properties. Its bifunctionality allows it to be incorporated into larger structures, imparting specific chemical and physical characteristics.

Monomer and Polymer Synthesis

The aldehyde functionality of this compound makes it a candidate for the synthesis of novel monomers. For example, aldehyde groups can be converted into other polymerizable functionalities. While direct polymerization of this compound is not commonly reported, analogous compounds highlight the potential pathways. For instance, 4-formylphenyl methacrylate (B99206) is a known monomer used in the synthesis of homopolymers and copolymers through free radical polymerization. This suggests that this compound could be similarly transformed into a variety of monomers suitable for different polymerization techniques. mdpi.comscitechdaily.comklinger-lab.de

The resulting polymers, bearing the bromobenzenesulfonate group, would possess unique properties. This group could serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities. Furthermore, the presence of the sulfonate group can enhance properties such as thermal stability and solubility.

Table 1: Potential Polymerization Pathways Involving Aldehyde-Functionalized Monomers

| Polymerization Type | Monomer Functionality | Resulting Polymer Feature |

|---|---|---|

| Free Radical Polymerization | Acrylate or Methacrylate | Functional side chains |

| Condensation Polymerization | Reaction with diamines | Polyimines (Schiff base polymers) |

Precursor for Covalent Organic Frameworks (COFs) and Related Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. researchgate.netnih.gov The synthesis of COFs often relies on the formation of dynamic covalent bonds, such as imine bonds formed from the reaction of aldehydes and amines. The aldehyde group of this compound makes it an ideal candidate as a building block for the construction of COFs. researchgate.netfrontiersin.orgnih.gov

In a typical COF synthesis, this compound could be reacted with multifunctional amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) under solvothermal conditions. The resulting imine-linked framework would possess a regular porous structure. The incorporation of the bromobenzenesulfonate moiety would introduce several potential advantages:

Post-synthetic Modification: The bromine atom can be used for post-synthetic modification of the COF through various cross-coupling reactions, allowing for the introduction of catalytic sites or other functional groups.

Enhanced Properties: The sulfonate group can influence the electronic properties and hydrophilicity of the COF, potentially enhancing its performance in applications such as gas storage, separation, and catalysis.

Table 2: Representative Building Blocks for COF Synthesis

| Building Block Type | Example Compound | Role in COF Formation |

|---|---|---|

| Aldehyde-functionalized | 1,3,5-Tris(4-formylphenyl)benzene | Trigonal node |

| Amine-functionalized | 1,4-Phenylenediamine | Linear linker |

Incorporation into Functional Polymers and Hybrid Materials

Beyond polymerization and COF synthesis, this compound can be incorporated into a diverse range of functional polymers and hybrid materials. The aldehyde group can be used to graft the molecule onto existing polymer backbones, modifying their surface properties or introducing new functionalities.

For example, it could be reacted with polymers containing amine or hydrazine (B178648) groups to form polymer-supported catalysts or materials with specific recognition sites. The bromobenzenesulfonate group offers a handle for further chemical transformations, enabling the creation of complex, multifunctional materials. The development of such materials is crucial for applications in sensing, drug delivery, and advanced coatings.

Spectroscopic and Analytical Research Methodologies for 4 Formylphenyl 4 Bromobenzenesulfonate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools in the analysis of molecular structures. By examining the interaction of electromagnetic radiation with the compound, detailed information about its electronic and vibrational states, as well as the magnetic environments of its nuclei, can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H and ¹³C.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For 4-formylphenyl 4-bromobenzenesulfonate (B403753), the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons on both phenyl rings.

The aldehydic proton (CHO) is highly deshielded and would appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9.9-10.1 ppm. The aromatic protons will appear as a set of doublets or multiplets in the aromatic region (typically 7.0-8.5 ppm). The protons on the 4-formylphenyl ring and the 4-bromobenzenesulfonate ring will exhibit distinct splitting patterns due to their coupling with adjacent protons. The integration of these signals will correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for 4-Formylphenyl 4-Bromobenzenesulfonate

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | 9.9-10.1 | Singlet (s) | N/A |

| Aromatic Hs (4-formylphenyl) | 7.8-8.0 | Doublet (d) | ~8.0 |

| Aromatic Hs (4-formylphenyl) | 7.3-7.5 | Doublet (d) | ~8.0 |

| Aromatic Hs (4-bromobenzenesulfonate) | 7.7-7.9 | Doublet (d) | ~8.5 |

| Aromatic Hs (4-bromobenzenesulfonate) | 7.6-7.8 | Doublet (d) | ~8.5 |

Note: The predicted values are based on the analysis of similar compounds and standard chemical shift ranges. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing around 190 ppm. The aromatic carbons will resonate in the range of 120-150 ppm. The carbon attached to the bromine atom will have its chemical shift influenced by the heavy atom effect. The signals can be assigned based on their chemical shifts and, in some cases, through the use of advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which can distinguish between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (aldehyde) | ~190 |

| Aromatic C-O | ~150-155 |

| Aromatic C-S | ~140-145 |

| Aromatic C-Br | ~128-132 |

| Aromatic CHs | ~120-135 |

| Aromatic C (quaternary) | ~130-140 |

Note: The predicted values are based on the analysis of similar compounds and standard chemical shift ranges. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, key characteristic absorption bands would be expected in the IR spectrum. The strong stretching vibration of the aldehydic carbonyl group (C=O) would be prominent, typically appearing around 1700 cm⁻¹. The sulfonate group (SO₂) will show characteristic asymmetric and symmetric stretching bands in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The C-O-S ester linkage and the C-Br bond will also have characteristic vibrations, though they may be in the more complex fingerprint region (below 1500 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (aldehyde) | Stretching | ~2820 and ~2720 (often weak) |

| C=O (aldehyde) | Stretching | ~1700 |

| S=O (sulfonate) | Asymmetric Stretching | ~1350-1400 |

| S=O (sulfonate) | Symmetric Stretching | ~1150-1200 |

| C-O (ester) | Stretching | ~1200-1250 |

| C-S (ester) | Stretching | ~800-900 |

| C=C (aromatic) | Stretching | ~1600 and ~1475 |

| C-Br | Stretching | ~500-600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of its fragmentation pattern.

For this compound (C₁₃H₉BrO₄S), the molecular weight is approximately 341.18 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass can be determined with high precision, confirming the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern would likely involve the cleavage of the ester bond, leading to fragment ions corresponding to the 4-formylphenoxide radical and the 4-bromobenzenesulfonyl cation, or vice versa. Further fragmentation of these initial ions would provide additional structural information.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ⁷⁹Br) | Identity |

| [M]⁺ | 340 | Molecular Ion |

| [M+2]⁺ | 342 | Molecular Ion with ⁸¹Br |

| [C₇H₅O₂]⁺ | 121 | 4-formylphenoxy cation |

| [C₆H₄BrO₂S]⁺ | 219 | 4-bromobenzenesulfonyl cation |

| [C₆H₄Br]⁺ | 155 | Bromophenyl cation |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

X-Ray Crystallography in Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is produced. Mathematical analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule.

A successful X-ray crystallographic analysis of this compound would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths and bond angles , which can offer insights into bonding and steric effects.

The conformation of the molecule , including the dihedral angle between the two aromatic rings.

Details of intermolecular interactions in the crystal lattice, such as hydrogen bonding (if any), halogen bonding, and π-π stacking interactions, which govern the packing of the molecules in the solid state.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 (for monoclinic) |

| Volume (ų) | ~1500-2000 |

| Z | 4 |

Note: These values are purely illustrative and based on typical ranges observed for similar organic molecules. Actual data can only be obtained through experimental X-ray diffraction analysis.

Elucidation of Crystal Packing and Intermolecular Interactions

The three-dimensional arrangement of molecules in the crystalline state, known as crystal packing, is determined by various non-covalent intermolecular interactions. Understanding these interactions is fundamental to predicting and controlling the physical properties of a solid material. For compounds like this compound, X-ray crystallography is the definitive method for elucidating the crystal structure.

Detailed Research Findings:

Furthermore, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within the crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, highlighting regions of close contact between neighboring molecules. For a molecule like this compound, this analysis would likely reveal a variety of weak intermolecular forces, such as:

C-H···O Hydrogen Bonds: Interactions between hydrogen atoms on the phenyl rings and the oxygen atoms of the sulfonate and formyl groups are expected to be significant in directing the crystal packing. Studies on related sulfonamides have confirmed that hydrogen bonding is often a dominant feature in their crystal packing. japsonline.com

π–π Stacking: The aromatic phenyl rings can interact through π–π stacking, where the electron clouds of the rings overlap. The presence of these interactions is often indicated by red and blue triangles on the Hirshfeld shape-index surface. pnrjournal.com

Halogen Bonding (Br···O): The bromine atom can act as a halogen bond donor, interacting with oxygen atoms from adjacent molecules. Weak intermolecular Br···O interactions have been observed in the crystal structures of other bromo-substituted organic compounds. acs.org

The table below summarizes the typical intermolecular contacts that would be investigated for this compound using Hirshfeld surface analysis, based on findings for analogous compounds.

| Interaction Type | Description | Typical Distance (Å) | Potential Atoms Involved |

| C-H···O | A weak type of hydrogen bond. | 2.2 - 2.8 | Phenyl C-H and Sulfonyl/Formyl O |

| π–π Stacking | Attraction between aromatic rings. | 3.3 - 3.8 | Phenyl ring centroids |

| Br···O | A type of halogen bond. | 3.0 - 3.5 | Bromo-substituent and Sulfonyl/Formyl O |

| H···H | van der Waals forces. | > 2.4 | Phenyl and formyl H atoms |

This table is illustrative and based on data for structurally related compounds.

By combining X-ray diffraction data with Hirshfeld surface analysis, researchers can build a comprehensive model of the supramolecular assembly of this compound in the solid state.

Confirmation of Stereochemistry

Stereochemistry refers to the three-dimensional arrangement of atoms and molecules and its effect on their chemical and physical properties. However, the molecule this compound is achiral; it does not possess any stereocenters (chiral carbons) and cannot exist as enantiomers or diastereomers. Therefore, the confirmation of stereochemistry is not an applicable area of research for this specific compound.

Chromatographic and Separation Methodologies for Research Purity Assessment

Assessing the purity of a chemical compound is critical for its use in research and synthesis. Chromatographic methods are central to this process, allowing for the separation and quantification of the target compound from any impurities or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile, thermally sensitive compounds like this compound. It separates components of a mixture based on their differential partitioning between a solid stationary phase (packed in a column) and a liquid mobile phase.

Detailed Research Findings:

For aromatic sulfonate esters, reversed-phase HPLC (RP-HPLC) is the most common approach. pnrjournal.comamericanpharmaceuticalreview.com In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. The purity analysis of this compound would involve developing a method capable of separating it from potential impurities, such as 4-bromobenzenesulfonic acid and 4-hydroxybenzaldehyde (B117250).

A typical HPLC method would be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, and sensitivity. pnrjournal.com The limit of detection (LOD) and limit of quantification (LOQ) are particularly important for controlling trace-level impurities. pnrjournal.com For related sulfonate esters, HPLC methods have achieved LOQ values as low as 0.60 ppm. japsonline.com

The following table outlines a hypothetical set of HPLC conditions for the purity analysis of this compound, based on methods developed for similar compounds. pnrjournal.com

| Parameter | Condition |

| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Wavelength | Determined by the UV absorbance maximum of the compound |

| Injection Volume | 10 µL |

This table represents typical starting conditions for method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. americanpharmaceuticalreview.com While sulfonate esters can be analyzed by GC, their relatively low volatility might necessitate specific conditions or derivatization. americanpharmaceuticalreview.comnih.gov

Detailed Research Findings:

A direct GC-MS analysis of this compound would involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium). The components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (structural information from fragmentation patterns) and quantitative data.

For compounds that are not sufficiently volatile or are prone to thermal degradation, derivatization is a common strategy. research-solution.com For instance, the formyl group could be derivatized to form a more volatile oxime or hydrazone. Silylation is another widely used derivatization technique in GC-MS analysis that can increase volatility. semanticscholar.org However, many modern GC-MS methods are developed to avoid derivatization steps to simplify sample preparation. japsonline.com

The table below shows potential GC-MS parameters for the analysis of this compound, drawing from methods for related brominated and aromatic compounds. nih.govjapsonline.com

| Parameter | Condition |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Initial temp 100°C, ramp to 300°C at 10-20°C/min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 amu |

This table represents typical starting conditions for method development.

The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the compound, along with characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of the aromatic rings. This fragmentation pattern serves as a fingerprint for structural confirmation.

Theoretical and Computational Studies of 4 Formylphenyl 4 Bromobenzenesulfonate

Electronic Structure and Molecular Orbital Theory Investigations

While specific molecular orbital calculations for 4-formylphenyl 4-bromobenzenesulfonate (B403753) are not extensively detailed in the available literature, its electronic structure can be understood by applying the principles of Molecular Orbital (MO) theory and Density Functional Theory (DFT). Such studies typically involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution of these frontier orbitals is key to the molecule's electronic behavior. The HOMO is expected to be localized on the more electron-rich portions of the molecule, likely the phenyl ring bearing the formyl group's oxygen and the sulfonate oxygen atoms, which act as electron-donating centers. Conversely, the LUMO would be centered on electron-deficient sites, making them susceptible to nucleophilic attack.

Furthermore, a Molecular Electrostatic Potential (MEP) map would visualize the charge distribution. For this molecule, negative potential (red/yellow) is anticipated around the oxygen atoms of the formyl and sulfonate groups, indicating regions prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and, significantly, on the bromine atom along the C-Br bond axis, known as a σ-hole, which is crucial for halogen bonding. researchgate.net

A theoretical exploration of electronic properties like HOMO and LUMO energies is crucial for understanding chemical behavior. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

Table 1: Predicted Electronic Properties and Their Significance

| Property | Predicted Location/Nature | Significance |

|---|---|---|

| HOMO | Phenyl rings, Oxygen atoms | Region of electron donation; susceptible to electrophilic attack. |

| LUMO | Formyl carbon, Sulfonyl sulfur | Region of electron acceptance; susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Indicator of chemical reactivity and kinetic stability. |

| MEP (Negative) | Formyl and Sulfonate Oxygens | Electron-rich sites, potential for hydrogen and halogen bonding. |

| MEP (Positive) | Aromatic Hydrogens, Bromine (σ-hole) | Electron-deficient sites, potential for interactions with nucleophiles. |

Conformation Analysis and Energetic Landscapes

Conformational analysis investigates the spatial arrangement of atoms in a molecule, which can be interconverted by rotation around single bonds. libretexts.orgpearson.com The relative orientation of the two aromatic rings in 4-formylphenyl 4-bromobenzenesulfonate is a key conformational feature. X-ray crystallographic studies of analogous aromatic sulfonate esters reveal that the two rings are typically not coplanar.

For instance, in the closely related structure of 2,4-dichlorophenyl 4-bromobenzenesulfonate, the dihedral angle between the mean planes of the two benzene rings is 55.18 (5)°. nih.gov This significant twist from planarity is a result of minimizing steric hindrance between the rings and the bulky sulfonate group. The C-S-O-C torsion angle in this analog is 65.86 (14)°, corresponding to a +synclinal conformation. nih.gov Similarly, for 4-nitrophenyl 4-bromobenzenesulfonate, the dihedral angle is 30.02 (7)°.

The energetic landscape of such molecules, which can be mapped using computational methods, shows the potential energy as a function of the dihedral angle. semanticscholar.orgnih.gov The most stable conformation (the global minimum on the energy landscape) for this compound is expected to be a twisted, non-planar arrangement. The energy barriers to rotation around the S-O and O-C bonds determine the flexibility of the molecule and the accessibility of other, higher-energy conformations. libretexts.orgpearson.com

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling is a computational technique used to map the energetic profile of a chemical reaction from reactants to products. This involves identifying and characterizing the structures of all intermediates and, most importantly, the transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are instrumental in predicting the reactivity and selectivity of molecules. By analyzing the electronic structure, one can identify the most probable sites for chemical reactions.

As mentioned in section 6.1, the Molecular Electrostatic Potential (MEP) surface is a key tool. The electron-rich regions (negative potential) on the oxygen atoms of the formyl and sulfonate groups are predicted to be sites for interaction with electrophiles. The carbon atom of the formyl group, being bonded to a highly electronegative oxygen, will exhibit a partial positive charge, making it a primary site for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory also provides predictive power. The distribution of the LUMO indicates the most likely sites for a nucleophile to attack, while the HOMO distribution highlights sites susceptible to electrophilic attack. For this compound, the LUMO is expected to have a significant coefficient on the formyl carbon, confirming its electrophilic character. The selectivity (e.g., ortho-, meta-, para- substitution on the rings) in electrophilic aromatic substitution reactions could also be modeled by calculating the energies of the intermediate carbocation structures (Wheland intermediates).

Studies of Non-Covalent Interactions within Supramolecular Assemblies

Non-covalent interactions are the dominant forces that direct the assembly of molecules in the solid state, forming ordered crystal lattices. mdpi.comnih.govnih.govfrontiersin.org For this compound, the key interactions governing its supramolecular structure are hydrogen and halogen bonds.

Although lacking a strong hydrogen bond donor like O-H or N-H, the molecule can form weaker but structurally significant C-H···O hydrogen bonds. In these interactions, an aromatic C-H group acts as the donor, and one of the electronegative oxygen atoms of the sulfonate or formyl group serves as the acceptor.

Crystal structure analyses of analogous compounds confirm the prevalence of these interactions. In the structure of 2,4-dichlorophenyl 4-bromobenzenesulfonate, weak intermolecular C—H⋯O interactions are observed to stabilize the crystal packing. nih.gov These interactions link the molecules into a cohesive three-dimensional network.

Table 2: Hydrogen-Bond Geometry in the Analogous Compound 2,4-Dichlorophenyl 4-bromobenzenesulfonate nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C2—H2···O3 | 0.95 | 2.58 | 3.482 | 160 |

| C11—H11···O1 | 0.91 | 2.52 | 3.390 | 160 |

D = Donor atom, A = Acceptor atom

Halogen bonding is a highly directional non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid). nih.govijres.org This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential, the σ-hole, opposite to the R-X covalent bond. mdpi.comacs.org This positive σ-hole can interact favorably with a nucleophile (Lewis base), such as an oxygen atom. The strength of the halogen bond generally follows the trend I > Br > Cl > F. ijres.org

O···Br Interactions: The bromine atom in this compound, being attached to an electron-withdrawing phenyl ring, is a potential halogen bond donor. It can form O···Br halogen bonds with the oxygen atoms of the sulfonate or formyl groups of neighboring molecules. Investigations into complexes of bromobenzenes with oxygen-containing molecules show that these interactions play a key role in molecular recognition and crystal engineering. nih.gov The strength of these bonds is significantly influenced by substituents on the aromatic ring, which modulate the electrostatic potential of the bromine's σ-hole. nih.gov

Pi-Stacking Interactions

Pi-stacking is a non-covalent interaction that occurs between aromatic rings. In the case of this compound, both the phenyl ring of the formylphenyl group and the phenyl ring of the bromobenzenesulfonate group are capable of engaging in such interactions. The electron-withdrawing nature of the formyl and sulfonate groups, along with the bromine atom, would influence the quadrupole moment of the aromatic rings, which is a key factor in determining the geometry and strength of pi-stacking interactions. However, without specific computational studies, a quantitative analysis of these interactions for this particular molecule is not possible.

Molecular Docking Studies (Mechanistic/Binding Interaction Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding of a small molecule, such as a drug candidate, to a protein target. For this compound, molecular docking studies would be invaluable in elucidating its potential biological activity by identifying its binding mode and affinity to various protein targets. Such studies would typically involve:

Target Identification: Selecting a protein of interest based on a therapeutic hypothesis.

Docking Simulation: Using specialized software to predict the binding pose of the compound in the active site of the target protein.

Analysis of Interactions: Examining the predicted binding pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking interactions, that contribute to binding affinity.

Unfortunately, a search of the scientific literature did not yield any molecular docking studies that have been performed on this compound. Therefore, no data on its specific binding interactions with any biological target can be reported.

Future Directions and Emerging Research Avenues

Integration with Advanced Synthetic Methodologies

The synthesis of 4-formylphenyl 4-bromobenzenesulfonate (B403753) is ripe for integration with state-of-the-art synthetic technologies such as flow chemistry and automated synthesis.